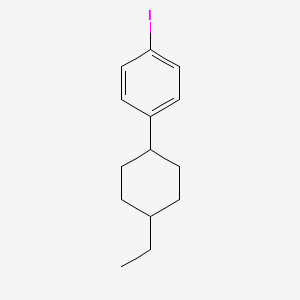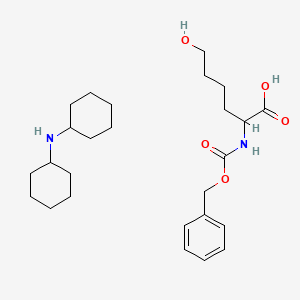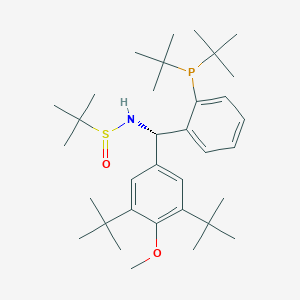
Butan-1-ol;3-oxohexanoate;titanium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-1-ol;3-oxohexanoate;titanium(2+) is a complex organometallic compound that combines the properties of butan-1-ol, 3-oxohexanoate, and titanium(2+)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butan-1-ol;3-oxohexanoate;titanium(2+) typically involves the reaction of butan-1-ol with titanium(IV) chloride in the presence of a base, followed by the addition of 3-oxohexanoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The reaction conditions include:
- Temperature: 0-25°C
- Solvent: Anhydrous toluene or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-1-ol;3-oxohexanoate;titanium(2+) undergoes various chemical reactions, including:
Oxidation: The butan-1-ol moiety can be oxidized to butanal or butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The 3-oxohexanoate group can be reduced to 3-hydroxyhexanoate using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The titanium center can undergo ligand exchange reactions with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Triphenylphosphine (PPh₃), ammonia (NH₃)
Major Products Formed
Oxidation: Butanal, butanoic acid
Reduction: 3-Hydroxyhexanoate
Substitution: Various titanium-ligand complexes
Wissenschaftliche Forschungsanwendungen
Butan-1-ol;3-oxohexanoate;titanium(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds and polymerization reactions.
Materials Science: The compound is used in the preparation of titanium-based materials with unique properties, such as high strength and corrosion resistance.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Butan-1-ol;3-oxohexanoate;titanium(2+) involves the coordination of the titanium center with various substrates, facilitating their transformation through catalytic processes. The molecular targets include organic molecules with functional groups that can interact with the titanium center, leading to bond formation or cleavage. The pathways involved include:
Coordination: The titanium center coordinates with the substrate, activating it for further reaction.
Catalysis: The activated substrate undergoes transformation through catalytic cycles, leading to the desired product.
Vergleich Mit ähnlichen Verbindungen
Butan-1-ol;3-oxohexanoate;titanium(2+) can be compared with other similar compounds, such as:
Butan-1-ol;3-oxohexanoate;titanium(4+): This compound has a higher oxidation state of titanium, leading to different reactivity and applications.
Butan-1-ol;3-oxohexanoate;zirconium(2+): Zirconium analogs have similar structures but different chemical properties due to the different metal center.
Butan-1-ol;3-oxohexanoate;vanadium(2+): Vanadium analogs exhibit unique redox properties and are used in different catalytic applications.
Conclusion
Butan-1-ol;3-oxohexanoate;titanium(2+) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in catalysis, materials science, and beyond. Further research is likely to uncover even more applications and deepen our understanding of its properties and mechanisms.
Eigenschaften
Molekularformel |
C20H38O8Ti |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
butan-1-ol;3-oxohexanoate;titanium(2+) |
InChI |
InChI=1S/2C6H10O3.2C4H10O.Ti/c2*1-2-3-5(7)4-6(8)9;2*1-2-3-4-5;/h2*2-4H2,1H3,(H,8,9);2*5H,2-4H2,1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
CALLOWUQQLVZPF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCO.CCCCO.CCCC(=O)CC(=O)[O-].CCCC(=O)CC(=O)[O-].[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)

![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)


![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)

![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)


